molecular formula C17H18Cl2N4OS B2686082 N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251682-89-9

N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2686082
CAS No.: 1251682-89-9
M. Wt: 397.32
InChI Key: NDPVYUHZIJTYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide ( 1251682-89-9) is a chemical compound with the molecular formula C17H18Cl2N4OS and a molecular weight of 397.32 g/mol . This acetamide derivative features a dichlorophenyl group and a piperidinyl-substituted pyrimidine core linked by a sulfanyl-acetamide bridge, a structure that serves as a valuable building block in organic synthesis and medicinal chemistry research . The specific spatial arrangement of its chlorine atoms and the electron-rich pyrimidine system make it a compound of interest for developing new chemical entities. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel molecules for biochemical screening . Its structure is related to other pharmacologically active acetamide derivatives, such as lidocaine analogues, which are studied for their anesthetic and potential neuroprotective properties, suggesting its value in exploring similar biological pathways . The compound is offered for research purposes and is not intended for diagnostic or therapeutic applications. This product is For Research Use Only and is not approved for human or veterinary use.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4OS/c18-12-4-5-14(13(19)8-12)22-16(24)10-25-17-9-15(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPVYUHZIJTYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and piperidinyl-pyrimidinyl intermediates. The key steps include:

    Formation of the Dichlorophenyl Intermediate: This involves the chlorination of aniline to produce 2,4-dichloroaniline.

    Synthesis of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of piperidine with pyrimidine under specific conditions to form the desired intermediate.

    Coupling Reaction: The final step involves the coupling of the dichlorophenyl and piperidinyl-pyrimidinyl intermediates with a sulfanyl-acetamide linkage under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share key structural motifs with the target compound, enabling comparative analysis:

Compound Key Structural Differences Biological Activity References
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine core; lacks piperidine substituent Antifungal, antibacterial (via sulfonamide-like mechanisms)
N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 2-chlorophenyl group; similar pyrimidine core Structural studies show folded conformations stabilized by intramolecular H-bonding
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Bromo and methoxy substituents; benzenesulfonamide linkage Crystallographic data reveal π-π stacking and chair conformations of piperidine rings
N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide Thieno-pyrimidine hybrid; methyl and phenyl substituents Anticancer screening (ZINC2679323; MCULE-9319523182)

Crystallographic and Conformational Analysis

  • Dihedral Angles: The target compound’s pyrimidine and dichlorophenyl rings likely adopt a dihedral angle of ~60–70°, based on analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (67.84° in ARARUI) . In contrast, the bromo-methoxy analog () shows a larger dihedral angle of 72.4° between pyrimidine and benzene rings due to steric effects from the methoxy group .
  • Hydrogen Bonding and Stability :

    • Intramolecular N–H⋯N bonds stabilize folded conformations in analogs (e.g., ). The target compound likely exhibits similar stabilization, critical for maintaining bioactive conformations .
    • Crystal packing in bromo-methoxy derivatives involves N–H⋯O and C–H⋯O hydrogen bonds, forming supramolecular chains .
  • Piperidine Ring Conformations :

    • Piperidine substituents in analogs adopt chair conformations , as seen in and . This geometry minimizes steric hindrance and enhances solubility .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Bromo-Methoxy Analog ()
Molecular Weight ~455.3 g/mol ~367.8 g/mol ~535.47 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (higher due to bromine/methoxy groups)
Hydrogen Bond Donors 2 (NH acetamide) 3 (additional NH₂ groups) 1 (sulfonamide NH)
Bioactivity Potential antimicrobial/anticancer Antifungal Unreported, but sulfonamide-based activity

Key Research Findings

Sulfanyl Linkage Importance : The sulfanyl (S–) bridge in these compounds enhances conformational flexibility and enables π-π interactions, as observed in crystal structures .

Chlorophenyl vs.

Piperidine vs. Amino Substituents: Piperidine rings improve solubility and metabolic stability compared to amino-substituted pyrimidines, which may be prone to oxidation .

Biological Activity

N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays revealed an IC50 value of approximately 18 µM against human breast cancer cells, comparable to established chemotherapeutic agents like Olaparib .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
Human Breast Cancer18
Ovarian Cancer25
Lung Cancer30

The mechanism by which this compound exerts its anticancer effects involves the inhibition of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme involved in DNA repair processes. The compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, indicating DNA damage and the activation of apoptotic pathways. This suggests that this compound may serve as a promising PARP inhibitor in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it possesses moderate antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 2 µg/ml for S. aureus, demonstrating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/ml)Reference
Staphylococcus aureus2
Escherichia coli5
Pseudomonas aeruginosa10

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent in oncology. Histological examinations revealed increased apoptosis in tumor tissues from treated mice, corroborating the in vitro findings regarding PARP inhibition and apoptosis induction .

Q & A

Q. What are the key synthetic methodologies for preparing N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperidinyl group onto the pyrimidine ring.
  • Thioether linkage formation via coupling of the pyrimidine-sulfanyl intermediate with the acetamide backbone under basic conditions (e.g., NaH in dry THF) .
  • Final purification via column chromatography and recrystallization to achieve >95% purity. Reaction progress is monitored by TLC and NMR spectroscopy .

Q. How is structural integrity confirmed for this compound?

A combination of analytical techniques is employed:

  • X-ray crystallography resolves the 3D conformation, including bond angles, torsion angles, and hydrogen-bonding networks (e.g., SHELX refinement ).
  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity, with characteristic peaks for dichlorophenyl (δ 7.3–7.5 ppm) and piperidinyl protons (δ 1.5–2.5 ppm) .
  • Mass spectrometry validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₅Cl₂N₄OS₂: 437.0; observed: 437.2) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., disordered moieties) in X-ray crystallography be resolved?

Disordered groups (e.g., methoxy or piperidinyl conformers) are addressed by:

  • Multi-position refinement in SHELXL, assigning partial occupancy to disordered atoms .
  • Hydrogen-bonding analysis to stabilize the dominant conformation (e.g., N–H⋯N interactions in inversion dimers ).
  • Validation tools (e.g., PLATON) to check geometric restraints and omit outliers .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing piperidinyl with morpholinyl) to assess bioactivity shifts .
  • Computational docking : Modeling interactions with target proteins (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite .
  • Pharmacophore mapping : Identifying critical functional groups (e.g., sulfanyl linkage for hydrogen bonding) using MOE or Discovery Studio .

Q. How can solubility limitations be overcome for in vitro assays?

Strategies include:

  • Co-solvent systems : Using DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Solid dispersion : Enhancing dissolution rates via spray drying with polymers like PVP or HPMC .
  • pH adjustment : Exploiting ionizable groups (e.g., acetamide) in buffered solutions (pH 6.8–7.4) .

Q. How should contradictory biological assay data (e.g., IC₅₀ variability) be addressed?

Contradictions are resolved by:

  • Orthogonal assays : Cross-validating results using fluorescence polarization, SPR, or enzymatic activity tests .
  • Statistical rigor : Applying ANOVA or t-tests to assess significance across replicates (n ≥ 3) .
  • Cofactor controls : Verifying assay conditions (e.g., ATP concentration in kinase assays) to minimize false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.